Product packaging for 1-(2-Methylquinolin-4-yl)ethanone(Cat. No.:CAS No. 132854-97-8)

1-(2-Methylquinolin-4-yl)ethanone

Cat. No.: B11905428
CAS No.: 132854-97-8
M. Wt: 185.22 g/mol
InChI Key: NAMJJRIVHWLVEA-UHFFFAOYSA-N
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Description

Historical Context and Significance of Quinoline (B57606) Derivatives in Chemical Research

The journey of quinoline and its derivatives in scientific research is a rich and storied one, dating back to the 19th century. Initially isolated from coal tar, the quinoline core was soon recognized as the fundamental structure of quinine, the first effective treatment for malaria. This discovery catalyzed a wave of research into quinoline chemistry, establishing it as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com

Over the decades, the significance of quinoline derivatives has expanded far beyond their antimalarial origins. Researchers have unearthed a vast spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. researchgate.netrsc.orgnih.gov This remarkable versatility is attributed to the ability of the quinoline ring system to interact with various biological targets through diverse mechanisms. The continuous exploration of quinoline derivatives has led to the development of numerous clinically used drugs, solidifying their importance in modern medicine. researchgate.net

The academic interest in quinoline chemistry is not solely driven by its medicinal applications. The quinoline framework also serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures. frontiersin.org The development of novel and efficient synthetic methodologies for the construction and functionalization of the quinoline ring remains an active area of research, with a growing emphasis on green and sustainable approaches. bohrium.com

Rationale and Academic Motivation for the Investigation of 1-(2-Methylquinolin-4-yl)ethanone

The specific academic motivation for the investigation of this compound lies in its potential as a versatile intermediate for the synthesis of more complex and potentially bioactive molecules. The presence of both a methyl group at the 2-position and an acetyl group at the 4-position of the quinoline core provides multiple reactive sites for further chemical transformations.

The methyl group can undergo various reactions, including oxidation and condensation, while the acetyl group is a gateway to a plethora of chemical modifications. The carbonyl group of the acetyl moiety can participate in reactions such as aldol (B89426) condensations, reductions to the corresponding alcohol, and conversions to oximes, hydrazones, and other derivatives. These transformations allow for the introduction of diverse functional groups and the construction of novel molecular scaffolds.

The investigation of this compound is therefore driven by the desire to explore the chemical space accessible from this readily available building block. By systematically studying its reactivity and utilizing it in the synthesis of new compound libraries, researchers aim to discover novel molecules with interesting structural features and potential applications in medicinal chemistry and materials science.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and its close analogs primarily revolves around its utility as a synthetic precursor. While direct biological studies on the title compound are not extensively reported, its role as a starting material in the synthesis of various functionalized quinolines is a recurring theme in the chemical literature.

One significant research trajectory involves the use of related acetyl quinoline derivatives in the synthesis of novel heterocyclic systems. For instance, the oxidative coupling of a similar compound, 1-(2-methyl-4-phenylquinolin-3-yl)ethanone, has been explored to generate complex epoxy ketones. rsc.org This highlights the potential of the acetyl group to participate in carbon-carbon bond-forming reactions, a cornerstone of modern organic synthesis.

Furthermore, research on the synthesis of substituted quinolines often employs starting materials that are structurally analogous to this compound. For example, the condensation of 2-aminoarylketones with active methylene (B1212753) compounds is a common strategy to access functionalized quinolines, including derivatives of 1-(2-methylquinolin-3-yl)ethanone. researchgate.net These synthetic endeavors underscore the importance of acetyl-substituted quinolines as key intermediates in the construction of diverse quinoline libraries.

Although direct applications are still under exploration, the strategic placement of the methyl and acetyl groups on the quinoline core of this compound positions it as a valuable tool for synthetic chemists. Future research is likely to focus on leveraging the reactivity of this compound to generate novel molecules for biological screening and the development of new materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B11905428 1-(2-Methylquinolin-4-yl)ethanone CAS No. 132854-97-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132854-97-8

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(2-methylquinolin-4-yl)ethanone

InChI

InChI=1S/C12H11NO/c1-8-7-11(9(2)14)10-5-3-4-6-12(10)13-8/h3-7H,1-2H3

InChI Key

NAMJJRIVHWLVEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Methylquinolin 4 Yl Ethanone and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections of 1-(2-Methylquinolin-4-yl)ethanone

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. libretexts.orgjournalspress.comprinceton.edu This process helps in identifying strategic bond disconnections and planning a logical synthetic route. For this compound, several retrosynthetic disconnections can be envisioned, primarily focusing on the formation of the quinoline (B57606) ring system.

A primary disconnection strategy involves breaking the bonds forming the pyridine (B92270) ring of the quinoline system. This often leads back to substituted anilines and a three-carbon component. Classic named reactions for quinoline synthesis, such as the Combes, Doebner-von Miller, and Friedländer syntheses, are based on this principle. researchgate.nettandfonline.com For instance, the Friedländer synthesis would involve the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, such as an active methylene (B1212753) compound. pharmaguideline.comresearchgate.net

Another key retrosynthetic approach involves disconnecting the acetyl group at the C4 position. This simplifies the target to 2-methyl-4-haloquinoline, which can then be subjected to a variety of carbon-carbon bond-forming reactions, such as transition metal-catalyzed cross-coupling reactions, to introduce the acetyl moiety.

Contemporary Synthetic Routes to this compound

Modern organic synthesis has seen a paradigm shift towards more efficient, atom-economical, and environmentally benign methodologies. The synthesis of this compound has benefited significantly from these advancements.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool in organic synthesis, offering novel pathways for the construction of complex molecules like quinolines. researchgate.netias.ac.in Various transition metals, including palladium, copper, rhodium, and iron, have been employed to catalyze the formation of the quinoline core. researchgate.netias.ac.inmdpi.com These reactions often proceed through mechanisms like C-H activation, oxidative annulation, and cross-coupling reactions, providing high efficiency and functional group tolerance. mdpi.comacs.orgrsc.org For example, copper-catalyzed one-pot cascade reactions of 2-bromobenzaldehydes with aryl methyl ketones and aqueous ammonia (B1221849) have been reported for the synthesis of substituted quinolines. tandfonline.com Similarly, rhodium-catalyzed ortho-C-H bond activation has been utilized for the synthesis of quinoline carboxylates. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Quinoline Syntheses

CatalystReactantsReaction TypeReference
Pd(OAc)₂/2,4,6-CollidineAliphatic alcohols and anilinesAerobic oxidation aromatization mdpi.com
Copper AcetateSaturated ketones and anthranilsOne-pot C-H activation mdpi.com
RutheniumEnaminones and anthranilsAza-Michael addition and intramolecular annulation mdpi.com
IronArylnitrones and vinyl acetates[Not Specified] ias.ac.in

This table provides a selection of recent examples and is not exhaustive.

Multi-Component Reactions and One-Pot Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools for the rapid construction of complex molecules. rsc.orgrsc.orgresearchgate.net MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. rsc.orgacs.org Several MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of quinoline derivatives. rsc.org For instance, a three-component coupling reaction of an aldehyde, an amine, and an alkyne, mediated by a Lewis acid like Yb(OTf)₃ or FeCl₃, can afford substituted quinolines. scielo.br

One-pot syntheses, which involve multiple reaction steps in a single flask without isolation of intermediates, also contribute to the efficiency and sustainability of quinoline synthesis. researchgate.net An environmentally benign, one-pot protocol for the synthesis of quinoline derivatives from the condensation of 2-aminoarylketones and active methylene compounds catalyzed by FeCl₃·6H₂O in water has been reported. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly being integrated into synthetic methodologies. tandfonline.comacs.orgnih.gov For quinoline synthesis, this includes the use of greener solvents like water and ethanol (B145695), the development of catalyst-free reactions, and the use of reusable catalysts. researchgate.netnih.gov

The use of nanocatalysts is a promising green approach due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. nih.gov Furthermore, many nanocatalysts can be easily recovered and reused, reducing waste and cost. nih.gov For example, Fe₃O₄ nanoparticle-catalyzed reactions in water have been used for the synthesis of pyrimido[4,5-b]quinolones. nih.gov

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com

Derivatization Strategies for this compound: Accessing Structural Diversity

The ability to selectively modify the structure of this compound is crucial for exploring its structure-activity relationships and developing analogs with tailored properties.

Modifications at the Quinolone Ring System

Functionalization of the quinoline ring allows for the introduction of a wide range of substituents, which can modulate the electronic properties, lipophilicity, and biological activity of the molecule. researchgate.net Electrophilic substitution reactions on the quinoline ring typically occur at the 5- and 8-positions. pharmaguideline.com However, the presence of the nitrogen atom deactivates the ring towards electrophilic attack, often requiring activating groups for successful acylation and alkylation. pharmaguideline.com

Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct and site-selective introduction of functional groups onto the quinoline scaffold, including at positions that are difficult to access through classical methods. acs.orgrsc.org This allows for late-stage modification of the quinoline core, providing a rapid route to a diverse range of analogs.

Furthermore, the nitrogen atom of the quinoline ring can be quaternized or oxidized to the N-oxide, which can alter the reactivity of the ring system and provide a handle for further transformations. acs.org For example, quinoline N-oxides can undergo C8 functionalization. acs.org

Modifications at the Ethanone (B97240) Moiety

The ethanone group, consisting of a carbonyl and an adjacent methyl group, is amenable to a range of condensation and coupling reactions. These modifications are pivotal in creating diverse analogs with potential applications in medicinal chemistry and materials science.

Formation of Chalcones and Pyrimidines

A primary and widely utilized modification of the this compound scaffold is its conversion to chalcones (α,β-unsaturated ketones). This is typically achieved through a base-catalyzed aldol (B89426) condensation known as the Claisen-Schmidt condensation, where the ethanone reacts with a variety of aromatic aldehydes. wikipedia.orggordon.edunumberanalytics.com The reaction involves the deprotonation of the α-carbon of the ethanone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable, conjugated chalcone (B49325) system.

These quinoline-based chalcones are valuable intermediates for synthesizing more complex heterocyclic structures. researchgate.netderpharmachemica.com For instance, reaction of these chalcones with reagents like guanidine, urea, or thiourea (B124793) under basic conditions leads to the formation of pyrimidine (B1678525) rings. derpharmachemica.comsemanticscholar.org This cyclization reaction significantly alters the original ethanone moiety, incorporating it into a new six-membered aromatic heterocycle. The specific outcome depends on the reagent used, yielding 2-aminopyrimidines, 2-hydroxypyrimidines (pyrimidin-2-ones), or 2-mercaptopyrimidines (pyrimidine-2-thiones), respectively. researchgate.netderpharmachemica.com

Table 1: Synthesis of Pyrimidine Derivatives from Quinoline Chalcones

Starting Chalcone Reagent Resulting Pyrimidine Derivative
(E)-1-(2-methylquinolin-4-yl)-3-phenylprop-2-en-1-one Guanidine HCl / KOH 4-(2-Methylquinolin-4-yl)-6-phenylpyrimidin-2-amine
(E)-1-(2-methylquinolin-4-yl)-3-phenylprop-2-en-1-one Urea / KOH 4-(2-Methylquinolin-4-yl)-6-phenylpyrimidin-2-ol
(E)-1-(2-methylquinolin-4-yl)-3-phenylprop-2-en-1-one Thiourea / KOH 4-(2-Methylquinolin-4-yl)-6-phenylpyrimidine-2-thiol

Oxidative Coupling and Deacetylative Reactions

More advanced modifications of the ethanone moiety have been explored on related quinoline systems. Research on the analog 1-(2-methyl-4-phenylquinolin-3-yl)ethanone has demonstrated that the ethanone group can undergo oxidative coupling. rsc.org A one-pot reaction with ethanol under oxidative conditions, employing N-bromosuccinimide (NBS), results in the formation of an α,β-epoxy ketone through a modified Darzens reaction. rsc.org This transformation involves a sequence of bromination, aldol condensation, and substitution, effectively converting the ethanone into a more complex oxirane structure.

Furthermore, in the absence of an oxidant, the reaction of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with NBS and a base can lead to an unexpected deacetylative rearrangement. rsc.org This process results in the complete removal of the acetyl group and the introduction of a hydroxyl group at the 3-position of the quinoline ring, showcasing a profound modification of the initial scaffold. rsc.org

Introduction of Stereochemical Elements

The introduction of stereocenters into a molecule is a critical aspect of modern drug design and development. The ethanone moiety of this compound provides a key entry point for creating chiral derivatives.

Stereoselective Ketone Reduction

The carbonyl carbon of the ethanone group is prochiral, meaning it can be converted into a chiral center. The stereoselective reduction of this ketone is a direct method to introduce chirality, yielding an enantiomerically enriched secondary alcohol, (R)- or (S)-1-(2-methylquinolin-4-yl)ethanol. Such reductions can be accomplished using various methods, including enzymatic or microbial transformations, which are known for their high stereoselectivity in converting prochiral ketones to chiral alcohols. unt.edu This approach is valuable for producing specific stereoisomers for biological evaluation.

Diastereoselective Synthesis of Epoxy Ketones

As mentioned previously, the modified Darzens reaction on a 1-(2-methyl-4-phenylquinolin-3-yl)ethanone analog provides a pathway to α,β-epoxy ketones. rsc.org This reaction is significant from a stereochemical perspective as it creates two new adjacent stereocenters. The process has been reported to proceed with anti-diastereoselectivity, meaning the epoxide ring is formed preferentially on the opposite face relative to the quinoline substituent. rsc.org This diastereoselectivity is a crucial element, allowing for the controlled synthesis of a specific stereoisomer from a flat, achiral starting material segment.

Table 2: Stereochemical Outcomes of Ethanone Moiety Modifications

Reaction Type Substrate Key Reagents Product Stereochemical Feature
Stereoselective Reduction This compound Chiral reducing agent (e.g., Biocatalyst) (S)-1-(2-Methylquinolin-4-yl)ethanol Creation of a single stereocenter
Diastereoselective Epoxidation 1-(2-Methyl-4-phenylquinolin-3-yl)ethanone NBS, Ethanol, Oxidant anti-1-(2-Methyl-4-phenylquinolin-3-yl)-2,3-epoxypropan-1-one Creation of two stereocenters with anti configuration

Theoretical and Computational Investigations of 1 2 Methylquinolin 4 Yl Ethanone

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These calculations provide insights into the distribution of electrons and the regions of a molecule that are most likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.govontosight.ai The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. nist.govontosight.ai The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive.

Table 1: Hypothetical Frontier Molecular Orbital Data for 1-(2-Methylquinolin-4-yl)ethanone

ParameterEnergy (eV)
HOMO-6.5
LUMO-2.0
HOMO-LUMO Gap4.5

Note: The data in this table is illustrative and based on typical values for similar aromatic ketones. It is not derived from specific calculations on this compound.

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nist.gov The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the case of this compound, an MEP map would be expected to show the most negative potential (red) localized around the oxygen atom of the carbonyl group, due to the presence of lone pairs of electrons and its high electronegativity. The nitrogen atom in the quinoline (B57606) ring would also exhibit a region of negative potential. Positive potential (blue) would likely be concentrated on the hydrogen atoms, particularly those of the methyl group and the aromatic rings. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital for biological recognition.

Aromaticity and Tautomerism Studies

The quinoline ring system is aromatic, a property that confers significant stability. Computational methods can quantify this aromaticity through various indices. Furthermore, the acetyl group introduces the possibility of keto-enol tautomerism, where a proton can migrate from the methyl group to the carbonyl oxygen, forming a vinyl alcohol. chemeo.com

Quantum chemical calculations can be employed to determine the relative energies of the keto and enol tautomers. For most simple ketones, the keto form is significantly more stable. In the case of this compound, it is highly probable that the keto tautomer is the predominant form in the ground state. The energy difference between the tautomers and the energy barrier for their interconversion can be calculated to understand the dynamics of this process. Studies on related 4-quinolone systems have shown a clear preference for the keto tautomer.

Conformational Analysis and Energy Landscape of this compound

The three-dimensional structure of a molecule is intrinsically linked to its function. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, the primary degree of conformational freedom is the rotation of the acetyl group relative to the plane of the quinoline ring.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating the dihedral angle defined by the quinoline ring and the acetyl group. This allows for the identification of energy minima, corresponding to stable conformers, and transition states. It is expected that the most stable conformation would involve the acetyl group being largely coplanar with the quinoline ring to maximize electronic conjugation, although steric hindrance from the methyl group at position 2 could lead to a slightly twisted arrangement. A study on a related compound, 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone, revealed a twist of the acetyl group out of the plane of the quinoline ring.

Table 2: Hypothetical Relative Energies of this compound Conformers

Dihedral Angle (Ring-C-C=O)Relative Energy (kcal/mol)
0.5 (Steric Clash)
30°0.0 (Global Minimum)
90°3.0 (Transition State)
180°1.5 (Local Minimum)

Note: This data is for illustrative purposes to demonstrate the concept of a conformational energy landscape and is not based on actual calculations for this compound.

In Silico Predictions of Biological Interactions and Target Affinity

Computational techniques, particularly molecular docking, are widely used in drug discovery to predict how a small molecule might interact with a biological target, such as a protein or enzyme.

Molecular Docking Simulations with Established Biological Targets

Molecular docking simulations place a ligand (in this case, this compound) into the binding site of a target protein and predict its binding orientation and affinity. The choice of biological target would depend on the therapeutic area of interest. For instance, quinoline derivatives have been investigated as inhibitors of various kinases, topoisomerases, and other enzymes.

A typical docking study would involve preparing the 3D structures of both the ligand and the target protein. The ligand would then be docked into the active site of the protein, and the resulting poses would be scored based on various factors, including intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results can provide a rationale for the observed biological activity of a compound and guide the design of more potent analogs. While no specific docking studies for this compound are publicly available, the methodology is well-established for related quinoline compounds.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide deep insights into the stability of a ligand-protein complex, the nature of their interactions, and the conformational changes that occur upon binding. While no specific MD simulation studies have been published for this compound, the methodology has been extensively applied to other quinoline and quinazolinone derivatives targeting various proteins, such as kinases and polymerases. nih.govresearchgate.netnih.gov

A typical MD simulation study of a potential drug candidate like this compound complexed with a biological target, for instance, a protein kinase, would involve several key analyses. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD suggests that the ligand remains securely bound in the active site.

Furthermore, the interactions between the compound and the protein's active site residues can be monitored throughout the simulation. These interactions, which include hydrogen bonds and hydrophobic contacts, are crucial for the compound's affinity and selectivity. For example, a study on quinazolinone derivatives as dual inhibitors of PARP1 and STAT3 utilized MD simulations to investigate the dynamic behavior of the protein-ligand complexes. nih.gov The results from such a simulation could be tabulated to show the percentage of time specific interactions are maintained, providing a quantitative measure of binding stability.

Table 1: Illustrative Interaction Analysis from a Hypothetical Molecular Dynamics Simulation of this compound with a Protein Kinase Target

Interacting ResidueInteraction TypeOccupancy (%)
LYS78Hydrogen Bond85.2
GLU95Hydrogen Bond65.7
LEU150Hydrophobic95.4
VAL32Hydrophobic90.1
PHE148π-π Stacking72.3

This table is for illustrative purposes and is based on typical data from MD simulations of similar compounds.

The binding free energy of the compound to its target can also be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations can help in ranking potential drug candidates and understanding the energetic contributions of different interactions. For instance, studies on quinazoline-based PARP inhibitors have used MM-GBSA to estimate the binding free energy, providing a theoretical basis for their inhibitory potential. researchgate.net

Pharmacophore Modeling Based on this compound

Pharmacophore modeling is another crucial in-silico technique in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's active site (structure-based).

For a compound like this compound, a pharmacophore model could be developed to identify other potential molecules with similar activity. This is particularly useful for virtual screening of large compound libraries to find novel chemical scaffolds. Research on other quinoline derivatives has successfully employed pharmacophore modeling to discover new inhibitors for targets like STAT3 and the epidermal growth factor receptor (EGFR). nih.govnih.govnih.gov

A pharmacophore model for this compound would likely consist of several key features. These could include a hydrogen bond acceptor (the carbonyl oxygen and the quinoline nitrogen), aromatic rings, and hydrophobic features. The precise arrangement and number of these features would define the pharmacophore.

Table 2: Potential Pharmacophoric Features of this compound

FeatureTypeDescription
1Hydrogen Bond AcceptorThe nitrogen atom in the quinoline ring.
2Hydrogen Bond AcceptorThe oxygen atom of the ethoxy group.
3Aromatic RingThe quinoline ring system.
4Hydrophobic GroupThe methyl group on the quinoline ring.

This table is a hypothetical representation of potential pharmacophoric features.

Once a pharmacophore model is established and validated, it can be used to search databases for compounds that match the defined features. This approach has been shown to be effective in identifying novel, potent inhibitors for various biological targets. For example, a pharmacophore model derived from 4-aminoquinoline (B48711) derivatives was used to understand their dual inhibitory activity against EGFR and VEGFR-2. nih.gov This highlights the potential of pharmacophore modeling to guide the design of new and more effective therapeutic agents based on the this compound scaffold.

In Vitro Biological Activity Profiling and Mechanistic Exploration of 1 2 Methylquinolin 4 Yl Ethanone Excluding Clinical and Safety Data

Enzyme Inhibition and Activation Studies

Comprehensive studies detailing the inhibitory or activating effects of 1-(2-Methylquinolin-4-yl)ethanone on specific enzymes are not readily found in the scientific literature.

Kinetic Analysis of Enzyme Modulation by this compound

There is no available data from kinetic analyses, such as the determination of inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), for this compound against any specific enzyme. The mechanism of enzyme modulation, whether competitive, non-competitive, or uncompetitive, remains uncharacterized.

Specificity and Selectivity Profiling Against Enzyme Panels

Information regarding the screening of this compound against panels of enzymes to determine its specificity and selectivity is not present in the available literature. Such studies are crucial for understanding the compound's potential therapeutic applications and off-target effects.

Receptor Binding and Ligand-Target Interaction Analysis

The interaction of this compound with specific biological receptors has not been a subject of detailed investigation in published research.

Radioligand Binding Assays

There are no published reports of radioligand binding assays being conducted to determine the affinity of this compound for any particular receptor. Consequently, binding affinities (Kᵢ or Kₐ) are unknown.

Surface Plasmon Resonance (SPR) Studies

Surface Plasmon Resonance (SPR) is a powerful technique for studying the real-time interaction between a small molecule and a target protein. However, there are no available SPR studies that have characterized the binding kinetics (association and dissociation rate constants) of this compound with any biological target.

In Vitro Functional Assays for Receptor Activation/Inhibition

In the absence of receptor binding data, there is also a lack of in vitro functional assays to determine whether this compound acts as an agonist, antagonist, or inverse agonist at any given receptor.

Cellular Assays for Biological Pathway Modulation

The modulation of cellular pathways is a critical aspect of understanding a compound's mechanism of action. While no specific data exists for this compound, studies on related quinoline (B57606) derivatives suggest that this scaffold can influence various cellular signaling cascades.

Cell-Based Reporter Gene Assays

Cell-based reporter gene assays are instrumental in identifying compounds that can modulate the activity of specific transcription factors and signaling pathways. For instance, such assays are widely used to screen for modulators of nuclear receptors like the estrogen receptor. mdpi.com Although no studies have specifically tested this compound in reporter gene assays, the quinoline scaffold is a common feature in molecules designed to interact with biological pathways that are often studied using these systems.

Analysis of Intracellular Signaling Cascades

Intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38), are crucial for regulating cell proliferation, differentiation, and survival. nih.gov The modulation of these pathways is a key mechanism for many therapeutic agents. While direct evidence for this compound is lacking, various quinoline derivatives have been shown to influence these cascades. The pharmacological modulation of cytokine production and action, for example, is often mediated through these signaling pathways. nih.gov A deeper understanding of how novel compounds interact with these pathways is essential for drug discovery.

Cell Viability and Proliferation Assays (Mechanistic Focus)

Cell viability and proliferation assays are fundamental in assessing the cytotoxic or cytostatic effects of a compound on cancer and normal cells. While specific data for this compound is unavailable, numerous studies have evaluated the anti-proliferative effects of various quinoline derivatives. These studies often aim to understand the underlying mechanisms, such as the induction of apoptosis or cell cycle arrest.

Exploration of Anti-Infective Properties (In Vitro Models Only)

The quinoline core is a well-established pharmacophore in the development of anti-infective agents. While this compound itself has not been extensively profiled, related compounds have demonstrated significant antibacterial and antifungal activities.

Antibacterial Activity Against Specific Pathogens (In Vitro Assessment)

Numerous quinoline derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a range of pathogens. For example, substituted ethyl 2-(quinolin-4-yl)propanoates have shown modest antimicrobial activity, particularly against Helicobacter pylori, suggesting an intracellular target. mdpi.com Another study on 4-alkoxyquinolines demonstrated potent and selective activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives

Compound/DerivativeBacterial StrainActivity (MIC µg/mL)Reference
Substituted ethyl 2-(quinolin-4-yl)propanoatesHelicobacter pyloriPotent mdpi.com
4-AlkoxyquinolinesMycobacterium tuberculosisPotent and Selective nih.gov

Note: This table presents data for related quinoline derivatives, not this compound.

Antifungal Activity Assessment (In Vitro)

The antifungal potential of the quinoline scaffold has also been a subject of investigation. Although no specific antifungal data for this compound could be located, various other quinoline-based compounds have been explored for their efficacy against fungal pathogens.

Antiprotozoal Activity Investigation (In Vitro)

The quinoline scaffold is a prominent feature in many compounds investigated for their antiprotozoal potential. While direct in vitro antiprotozoal data for this compound is not extensively documented in publicly available literature, numerous studies have explored the activity of structurally related quinoline derivatives against a variety of protozoan parasites. These investigations highlight the significance of the 2,4-disubstituted quinoline core in exerting parasiticidal effects.

Research into quinoline-like compounds has revealed their potential against several medically important protozoa, including Plasmodium falciparum, the causative agent of the most severe form of malaria, Leishmania donovani, responsible for visceral leishmaniasis, and Trypanosoma brucei brucei, a causative agent of African trypanosomiasis.

A series of 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivatives were synthesized and evaluated for their in vitro antiprotozoal activities. tandfonline.comnih.gov The biological evaluation of these compounds demonstrated that modifications at the 2 and 4 positions of the quinoline ring could lead to significant antiprotozoal efficacy, with some derivatives exhibiting IC50 values in the micromolar range. tandfonline.comnih.gov

One of the quinoline derivatives from this series, designated as quinoline 1c , emerged as a particularly potent antimalarial candidate. tandfonline.comnih.gov It displayed a notable ratio of cytotoxicity to antiparasitic activity against the chloroquine-sensitive 3D7 strain of P. falciparum. tandfonline.comnih.gov This indicates a degree of selectivity for the parasite over host cells, a crucial characteristic for any potential therapeutic agent.

The following table summarizes the in vitro antiprotozoal activity of a representative quinoline derivative.

CompoundProtozoan SpeciesStrainIn Vitro Activity (IC50)Selectivity Index (SI)Reference
Quinoline 1cPlasmodium falciparum3D7 (CQ-sensitive)µM range97 tandfonline.comnih.gov
Quinazoline 3hTrypanosoma brucei brucei-µM range43 tandfonline.comnih.gov

The investigations into these quinoline derivatives underscore the therapeutic potential of this chemical class. The structure-activity relationship studies, focusing on substitutions at various positions of the quinoline nucleus, are crucial in guiding the design of new and more effective antiprotozoal agents. tandfonline.comnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 Methylquinolin 4 Yl Ethanone Analogs

Systematic Modification of the Quinoline (B57606) Ring System and Its Impact on Activity

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers multiple positions for substitution, allowing for a fine-tuning of the molecule's biological and physicochemical properties. nih.gov Modifications at various positions of the quinoline nucleus in analogs of 1-(2-Methylquinolin-4-yl)ethanone have been shown to significantly influence their biological profiles.

Research on related quinoline structures has demonstrated that the type and position of substituents on the quinoline ring are critical determinants of activity. For instance, in a series of 2-arylquinoline derivatives, substitutions at the C-6 position of the quinoline ring led to significant cytotoxic activity against various cancer cell lines, including HeLa and PC3. rsc.org Specifically, the presence of different groups at this position modulated the potency and selectivity of the compounds. rsc.org

Furthermore, studies on other quinoline derivatives have highlighted the importance of specific substitutions for various biological activities. For example, the presence of a chloro group at the 7-position of the quinoline nucleus is often considered optimal for antimalarial activity. pharmacy180.com Conversely, the introduction of a methyl group at the 3-position has been shown to reduce activity, while an additional methyl group at the 8-position can abolish it altogether. pharmacy180.com These findings underscore the sensitivity of biological activity to the substitution pattern on the quinoline ring.

The electronic properties of the substituents also play a crucial role. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the quinoline ring system, thereby affecting its interaction with biological targets. While specific data on this compound is limited, the general principles of quinoline chemistry suggest that such modifications would have a profound impact on its activity.

Modification Site Substituent Observed Impact on Activity (in related quinoline analogs) Reference
C-6Various aryl groupsSignificant cytotoxicity against cancer cell lines. rsc.org
C-7ChloroOptimal for antimalarial activity. pharmacy180.com
C-3MethylReduced antimalarial activity. pharmacy180.com
C-8MethylAbolished antimalarial activity. pharmacy180.com

Variation of the Ethanone (B97240) Side Chain and Functional Group Contribution to Activity

The ethanone side chain at the 4-position of the quinoline ring is another key site for structural modification. Alterations to this side chain, including changes to the acetyl group, can significantly impact the compound's biological activity.

In the context of antimalarial 4-substituted quinolines, the nature of the side chain at the C-4 position is critical. While not a direct analog, the extensive research on compounds like chloroquine (B1663885) reveals that a dialkylaminoalkyl side chain with a specific carbon length between the nitrogen atoms is optimal for activity. pharmacy180.com This suggests that the length, flexibility, and presence of specific functional groups in the side chain are paramount.

Modifications of the acetyl group in this compound could involve its replacement with other functional groups to probe the importance of the carbonyl moiety. For example, converting the ketone to an oxime, hydrazone, or other derivatives can alter the compound's hydrogen bonding capacity, steric profile, and electronic properties, thereby influencing its interaction with biological targets. Research on quinoline-based hydrazone derivatives has shown that these compounds can exhibit significant antioxidant activity.

Furthermore, the introduction of different substituents on the methyl group of the ethanone side chain could lead to analogs with altered lipophilicity and steric bulk, which are critical parameters for drug-like properties and target binding.

Side Chain Modification Potential Impact on Activity (in related quinoline analogs) Reference
Variation of alkyl chain lengthModulates potency; optimal length for antimalarial activity is 2-5 carbons. pharmacy180.com
Introduction of a hydroxyl groupCan reduce toxicity. pharmacy180.com
Incorporation of an aromatic ringMay lead to reduced toxicity and activity. pharmacy180.com
Conversion to hydrazoneCan confer antioxidant properties.

Stereochemical Influences on Biological Activity and Selectivity

Stereochemistry can play a pivotal role in the biological activity and selectivity of chiral compounds. If a chiral center is introduced into the analogs of this compound, either on the quinoline ring or, more commonly, on the ethanone side chain, the resulting enantiomers can exhibit different pharmacological profiles.

This principle is well-established in quinoline-based drugs. For instance, the D-isomer of the antimalarial drug chloroquine is known to be less toxic than its L-isomer, highlighting the importance of stereochemistry in determining the therapeutic index of a compound. pharmacy180.com

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to different binding affinities and orientations within the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other may bind weakly or not at all.

For analogs of this compound, introducing a chiral center, for example by reducing the ketone to a secondary alcohol or by adding a chiral substituent to the side chain, would necessitate the separation and individual biological evaluation of the enantiomers to fully understand their SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of newly designed compounds and for understanding the physicochemical properties that are most influential for a particular biological endpoint.

For derivatives of this compound, a QSAR study would typically involve the following steps:

Data Set Compilation: A series of analogs with their experimentally determined biological activities is gathered.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govscholarsresearchlibrary.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

Recent 2D and 3D-QSAR studies on various quinoline derivatives have successfully identified key structural features that govern their activity against targets such as cancer cells and Mycobacterium tuberculosis. scholarsresearchlibrary.comnih.govresearchgate.net For example, a 3D-QSAR study on quinoline derivatives as anti-gastric cancer agents identified the steric and electrostatic fields around the molecules as being critical for their activity. nih.gov Similarly, a 2D-QSAR study on antitubercular quinoline derivatives yielded a statistically significant model that could be used to design more potent agents. scholarsresearchlibrary.com

QSAR Study Type Key Findings for Quinoline Derivatives Reference
3D-QSAR (CoMFA)Steric and electrostatic fields are crucial for anticancer activity. nih.gov
2D-QSARIdentified key descriptors for antitubercular activity, enabling the design of more potent compounds. scholarsresearchlibrary.com
2D/3D-QSARDeveloped predictive models for antimalarial activity against P. falciparum. mdpi.com

Pharmacophore Generation and Refinement Based on SAR Data

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. fiveable.me Pharmacophore models are generated based on the common structural features of a set of active compounds and are instrumental in virtual screening and the design of novel ligands. nih.gov

The development of a pharmacophore model for analogs of this compound would involve identifying the key chemical features responsible for their activity. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. fiveable.me

The process often involves:

Selection of a training set: A group of structurally diverse and highly active compounds is chosen.

Conformational analysis: The possible 3D arrangements of the molecules in the training set are explored.

Feature identification and alignment: Common chemical features among the active compounds are identified and spatially aligned to generate a pharmacophore hypothesis.

Validation and refinement: The pharmacophore model is validated by its ability to distinguish active from inactive compounds and can be refined as more SAR data becomes available.

Pharmacophore models have been successfully developed for various classes of quinoline derivatives to identify novel inhibitors for targets such as the epidermal growth factor receptor (EGFR). researchgate.net For instance, a pharmacophore model for antioxidant quinoline derivatives identified an aromatic ring and three hydrogen bond acceptors as key features. nih.gov This model was then used to screen databases and identify new, potent antioxidant compounds.

Advanced Mechanistic Elucidation of 1 2 Methylquinolin 4 Yl Ethanone S Biological Action

Identification of Primary Molecular Targets Through Affinity Chromatography and Proteomics

The crucial first step in deciphering the mechanism of action for 1-(2-Methylquinolin-4-yl)ethanone is the identification of its direct cellular binding partners. Chemical proteomics provides a powerful toolkit for this purpose, with affinity-based methods being a primary strategy. nih.gov

One of the most established techniques is affinity chromatography coupled with mass spectrometry (AP-MS) . acs.orgnih.gov This method involves chemically modifying this compound to incorporate a linker group, which is then used to immobilize the compound onto a solid support, such as agarose (B213101) beads. acs.org This "bait-functionalized" resin is then incubated with a complex protein mixture, typically a cell or tissue lysate. Proteins that bind specifically to the immobilized compound are "pulled down" and separated from non-binding proteins, which are washed away. acs.orgnih.gov The captured proteins are then eluted and subsequently identified using high-resolution liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov A critical control experiment involves co-incubation with an excess of the free, unmodified this compound; true binding partners will be outcompeted by the free compound and will not be present in the final eluate, thus distinguishing them from proteins that bind non-specifically to the matrix. nih.gov

An alternative, label-free approach is Drug Affinity Responsive Target Stability (DARTS) . pnas.orgnih.gov This technique leverages the principle that the binding of a small molecule can stabilize a target protein's structure, making it less susceptible to cleavage by proteases. creative-proteomics.com In a typical DARTS experiment, a cell lysate is treated with this compound (or a vehicle control), followed by limited digestion with a protease like pronase or trypsin. nih.gov The resulting protein fragments are then analyzed by SDS-PAGE or mass spectrometry. Proteins that are protected from digestion in the presence of the compound are identified as potential binding targets. pnas.org The key advantage of DARTS is that it does not require chemical modification of the small molecule, thereby avoiding potential alterations to its binding properties. nih.gov

The output of these proteomic screens is a list of candidate proteins. These candidates are then prioritized for further validation based on the strength and reproducibility of the signal across multiple experiments.

Table 1: Illustrative Data from an Affinity Chromatography-Mass Spectrometry (AC-MS) Experiment for this compound

Candidate Protein UniProt ID Peptide Count Fold Enrichment (Compound vs. Control) p-value Notes
Kinase X P12345 25 15.2 <0.001 High confidence hit, consistently identified across replicates.
Transcription Factor Y Q67890 12 8.5 <0.01 Putative nuclear target.
Scaffolding Protein Z A1B2C3 8 4.1 0.04 Interaction may be part of a larger complex.
Housekeeping Protein A P98765 3 1.2 >0.05 (n.s.) Likely a non-specific binder.

This table is for illustrative purposes only and does not represent actual experimental data.

Co-Crystallography and Structural Biology of Compound-Target Complexes

Once high-confidence molecular targets are identified and validated, the next step is to understand the precise physical interactions between this compound and its target protein at an atomic level. X-ray crystallography is a premier technique for this purpose, providing a high-resolution, three-dimensional snapshot of the protein-ligand complex. nih.gov

The process typically involves co-crystallization , where the purified target protein is mixed with an excess of this compound before crystallization trials are initiated. creative-biostructure.compeakproteins.com The goal is to obtain well-ordered crystals of the protein-compound complex that are suitable for X-ray diffraction. nih.gov An alternative method is soaking , where pre-formed crystals of the apo-protein (the protein without the ligand) are soaked in a solution containing the compound, allowing it to diffuse into the crystal lattice and bind to the protein. nih.govpeakproteins.com

After successful crystal formation, the crystals are exposed to a high-intensity X-ray beam, often at a synchrotron source, to generate a diffraction pattern. creative-biostructure.com This pattern is then processed computationally to produce an electron density map, into which the atomic model of the protein and the bound ligand is built and refined. hilarispublisher.com The resulting structure reveals the specific binding pocket, the conformation of this compound when bound, and the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that mediate the binding. ucl.ac.uk This structural information is invaluable for understanding the compound's mechanism and for guiding any future efforts to optimize its potency or selectivity. hilarispublisher.com

Table 2: Illustrative Structural Data for a this compound-Target Complex

Parameter Value Description
PDB ID N/A Unique identifier in the Protein Data Bank (hypothetical).
Resolution 2.1 Å A measure of the level of detail in the crystal structure.
R-work / R-free 0.19 / 0.22 Indicators of the quality of the fit between the model and the experimental data.
Key Interacting Residues Tyr150, Leu198, Phe210, Asp212 Amino acids in the target protein that form direct contacts with the compound.
Type of Interactions Hydrogen bond with Asp212; Hydrophobic interactions with Leu198, Phe210 The specific non-covalent forces stabilizing the binding.
Ligand Conformation Planar quinoline (B57606) ring, acetyl group twisted 30° out of plane The 3D shape of the compound within the binding site.

This table is for illustrative purposes only and does not represent actual experimental data.

Biochemical Pathway Analysis and Metabolic Fate (In Vitro/Cellular Contexts)

By treating cultured cells with this compound and analyzing cell extracts using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can generate a "metabolic fingerprint." nih.gov Significant changes in the abundance of specific metabolites (e.g., intermediates in glycolysis, the TCA cycle, or amino acid metabolism) can point towards the specific pathways being modulated by the compound's activity. nih.govyoutube.com For example, an accumulation of a substrate or a depletion of a product could suggest the inhibition of a particular enzyme in that pathway. nih.gov

Simultaneously, it is critical to investigate the metabolic fate of the compound itself. Biotransformation, the process by which cells chemically modify foreign compounds (xenobiotics), can significantly alter a compound's activity, duration of action, and potential for toxicity. elsevierpure.com In vitro systems are commonly used to study this. For instance, incubating this compound with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, can reveal oxidative metabolites. youtube.com Similar experiments using cytosol fractions can identify products of reductive or hydrolytic enzymes. The resulting metabolites are identified by LC-MS, and understanding their structure can provide insight into how the compound is processed and cleared by the cell.

Table 3: Illustrative Metabolic Profile of this compound in an In Vitro Hepatocyte Model

Metabolite Proposed Biotransformation Relative Abundance (%) Analytical Method
Parent Compound N/A 65 LC-MS/MS
M1: 1-(2-Methyl-1-oxo-quinolin-4-yl)ethanone N-oxidation of quinoline ring 15 LC-MS/MS
M2: 1-(2-(Hydroxymethyl)quinolin-4-yl)ethanone Hydroxylation of the 2-methyl group 12 LC-MS/MS
M3: Glucuronide conjugate of M2 Phase II conjugation (UGT-mediated) 8 LC-MS/MS

This table is for illustrative purposes only and does not represent actual experimental data.

Investigation of Modulatory Effects on Gene Expression and Protein Synthesis

The biological activity of this compound may also stem from its ability to modulate gene expression or protein synthesis. Global changes in gene transcription can be assessed using high-throughput techniques like DNA microarrays or, more commonly, RNA-sequencing (RNA-Seq) . nih.gov

In these experiments, cells are treated with the compound for a defined period, after which total messenger RNA (mRNA) is extracted. RNA-Seq analysis provides a comprehensive snapshot of the entire transcriptome, revealing which genes are significantly upregulated or downregulated in response to the compound. acs.org Bioinformatics tools are then used to perform pathway analysis on the differentially expressed genes, which can uncover entire biological processes or signaling pathways that are transcriptionally activated or repressed. nih.gov For example, if the compound causes a coordinated upregulation of genes involved in a specific stress response pathway, it provides strong evidence for the compound's functional role in that process. news-medical.net

Table 4: Illustrative Gene Expression Changes in Cells Treated with this compound (RNA-Seq Data)

Gene Name Gene Symbol Log2 Fold Change p-value (adjusted) Associated Pathway
Heme Oxygenase 1 HMOX1 +3.5 <0.001 Oxidative Stress Response
NRF2 NFE2L2 +2.8 <0.001 Oxidative Stress Response
Cyclin D1 CCND1 -2.1 <0.01 Cell Cycle Regulation
CDK4 CDK4 -1.8 <0.01 Cell Cycle Regulation

This table is for illustrative purposes only and does not represent actual experimental data.

Medicinal Chemistry Strategies for Optimization of 1 2 Methylquinolin 4 Yl Ethanone As a Research Probe

Lead Optimization Principles Applied to 1-(2-Methylquinolin-4-yl)ethanone Scaffolds

Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a lead compound while minimizing its undesirable characteristics. scienceopen.com For the this compound scaffold, this process involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic profiles. The core structure consists of a quinoline (B57606) ring, a methyl group at position 2, and an ethanone (B97240) (acetyl) group at position 4. Each of these components can be methodically altered.

Key lead optimization strategies applicable to this scaffold include:

Structural Simplification: Complex lead compounds can be simplified to improve synthetic accessibility and pharmacokinetic properties. scienceopen.com While this compound is not overly complex, simplification could involve replacing the quinoline core with a simpler heterocycle if the entire bicyclic system is not essential for activity.

Structure-Activity Relationship (SAR) Studies: This involves synthesizing and testing a series of analogs to determine which parts of the molecule are crucial for its biological effects. For the this compound scaffold, SAR exploration would involve modifications at several key positions:

The Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at positions 5, 6, 7, and 8 can significantly impact electronic properties, lipophilicity, and metabolic stability. For example, studies on other quinoline derivatives have shown that a 7-chloro group can be optimal for certain activities. pharmacy180.com

Position 2 (Methyl Group): The methyl group can be replaced with other alkyl groups, aryl groups, or hydrogen to probe the steric and electronic requirements of the binding pocket.

Position 4 (Ethanone Group): The acetyl side chain is a key site for modification. The carbonyl group can be reduced to a hydroxyl, converted to an oxime, or the terminal methyl group can be extended or replaced to explore interactions with the target.

Improving Physicochemical Properties: Optimization often targets properties like solubility and lipophilicity (LogP). During hit-to-lead optimization, there is a tendency for molecules to become larger and more lipophilic, which can lead to poor pharmacokinetic properties. scienceopen.com Therefore, modifications are often aimed at achieving a balance, for instance, by introducing polar groups to enhance aqueous solubility.

Strategies for Enhancing Target Specificity and Potency In Vitro

Enhancing in vitro potency (the concentration required to produce a desired effect) and target specificity (the ability to interact with the intended target over others) are primary goals of medicinal chemistry. For the this compound scaffold, several strategies can be employed.

Structure-Activity Relationship (SAR) Guided Design:

A systematic SAR study is the cornerstone of improving potency and selectivity. By analyzing how structural changes affect biological activity, chemists can build a model of the pharmacophore.

Substitution on the Quinoline Ring: As seen in related quinoline systems, specific substitutions can drastically alter activity. For instance, in a study of quinolone chalcones, adding a methoxy group to the quinoline ring or an ethoxy group to an attached phenyl ring significantly enhanced anticancer activity. nih.gov Applying this to the this compound scaffold, the introduction of electron-donating or electron-withdrawing groups at various positions on the benzo portion of the ring could fine-tune the molecule's interaction with its target.

Modification of the 4-Acetyl Group: The acetyl group offers a handle for significant modification. Extending the alkyl chain, creating branched analogs, or replacing the methyl with a cyclopropyl (B3062369) or phenyl ring can probe the size and nature of the binding pocket. The carbonyl oxygen acts as a hydrogen bond acceptor, and its position is critical.

Below is an interactive table showing hypothetical SAR data for derivatives of this compound, based on principles observed in similar heterocyclic compounds. nih.govresearchgate.net

Compound IDR1 (Position 2)R2 (Position 6)R3 (Position 4)Hypothetical IC₅₀ (nM)Hypothetical Selectivity Index
Parent -CH₃-H-C(O)CH₃15001
Analog A -CH₃-Cl-C(O)CH₃7502.5
Analog B -CH₃-OCH₃-C(O)CH₃4005
Analog C -CH₃-H-C(O)CH₂CH₃12001.2
Analog D -H-H-C(O)CH₃20000.8
Analog E -Phenyl-H-C(O)CH₃9001.5
Analog F -CH₃-H-CH(OH)CH₃18000.9

This data is illustrative and designed to show potential SAR trends.

This systematic approach allows medicinal chemists to identify modifications that lead to more potent and selective compounds, such as the introduction of a methoxy group at position 6 (Analog B), which hypothetically enhances potency five-fold.

Exploration of Prodrug Strategies and Targeted Delivery Concepts (Theoretical/Design)

A prodrug is an inactive compound that is converted into a pharmacologically active drug in the body through a metabolic process. orientjchem.org This strategy is often used to overcome undesirable properties of a parent drug, such as poor solubility, chemical instability, or low bioavailability. ijpcbs.com For this compound, several theoretical prodrug strategies could be explored.

Carrier-Linked Prodrugs:

In this approach, the active drug is linked to a carrier molecule or "promoiety," which is cleaved in vivo, often by enzymatic hydrolysis. orientjchem.org

Improving Water Solubility: If the parent compound suffers from poor aqueous solubility, a hydrophilic promoiety can be attached. For this compound, the acetyl group could first be reduced to a secondary alcohol. This alcohol could then be esterified with a phosphate (B84403) group. The resulting phosphate ester would be highly water-soluble and could be cleaved in vivo by alkaline phosphatases to release the active alcohol metabolite. acs.org

Improving Lipophilicity: To enhance absorption across lipid membranes like the blood-brain barrier, a lipophilic promoiety can be added. The same secondary alcohol intermediate could be esterified with a long-chain fatty acid or another lipophilic group to increase its LogP value.

Bioprecursor Prodrugs:

These prodrugs are activated through metabolic oxidation or reduction rather than hydrolysis. orientjchem.org

Oxidative Activation: A dihydropyridine (B1217469) group could be attached to the quinoline nitrogen. This would create a more lipophilic molecule capable of crossing membranes. In vivo, oxidation would convert the dihydropyridine to a charged pyridinium (B92312) salt, trapping the molecule inside the target cell and releasing the active quinoline. orientjchem.org

Reductive Activation: N-alkoxyquinoline derivatives can be designed to release the parent quinoline drug upon one-electron reduction, a condition found in hypoxic (low oxygen) environments characteristic of solid tumors. rsc.org This offers a potential targeted delivery strategy for anticancer applications.

A summary of potential prodrug strategies is presented in the table below.

StrategyParent Moiety ModificationPromoietiesActivation MechanismGoal
Carrier-Linked Reduction of C4-acetyl to -CH(OH)CH₃Phosphate, Amino AcidsEnzymatic Hydrolysis (e.g., Phosphatase, Esterase)Increase Water Solubility
Carrier-Linked Reduction of C4-acetyl to -CH(OH)CH₃Fatty Acids, Lipophilic EstersEnzymatic Hydrolysis (Esterase)Increase Lipophilicity / Membrane Permeation
Bioprecursor N-alkylation of quinoline nitrogenDihydropyridineMetabolic OxidationTargeted delivery (e.g., across BBB)
Bioprecursor N-oxidation of quinoline nitrogenN-alkoxy groupMetabolic ReductionTargeted delivery to hypoxic tissues

Design and Synthesis of Bivalent Ligands or Conjugates Incorporating this compound

A bivalent ligand consists of two pharmacophores connected by a linker. This design can lead to a significant increase in binding affinity (avidity), selectivity, and potentially altered pharmacological outcomes compared to the corresponding monovalent ligands. The underlying principle is that the bivalent ligand can simultaneously engage two binding sites on a single receptor or on two adjacent receptors.

Design Principles:

The design of a bivalent ligand based on the this compound scaffold would require careful consideration of three components:

The Pharmacophore: Two units of this compound or an optimized analog would serve as the binding moieties.

The Linker: The length, rigidity, and chemical nature of the linker are critical. The linker must be long enough to span the distance between the two binding sites without introducing unfavorable strain. Its composition (e.g., alkyl chain, polyethylene (B3416737) glycol, rigid aromatic unit) can influence solubility and pharmacokinetic properties.

The Attachment Point: The linker must be attached to a position on the pharmacophore that does not interfere with its binding. For this compound, potential attachment points could be the benzene ring (positions 6 or 7) or by functionalizing the terminal methyl of the acetyl group, assuming these positions are not critical for target interaction.

Hypothetical Synthesis:

A synthetic route to a bivalent ligand could involve:

Synthesis of a this compound derivative with a reactive handle, for example, a 6-amino or 6-hydroxy substituent.

Selection of a bifunctional linker, such as a dicarboxylic acid (e.g., succinic acid).

Coupling of two equivalents of the functionalized quinoline with one equivalent of the linker using standard amide or ester bond-forming reactions.

Research on dimeric 8-hydroxyquinolato-bridged metallacycles demonstrates the feasibility of creating linked quinoline structures, providing a precedent for the synthesis of such bivalent molecules. researchgate.net The resulting bivalent ligand would then be tested in vitro to assess whether the designed molecule achieves the desired increase in affinity and selectivity for its biological target.

Future Research Directions and Unanswered Questions for 1 2 Methylquinolin 4 Yl Ethanone

Emerging Methodologies for Synthesis and Derivatization

The synthesis of the quinoline (B57606) core is well-established through classic name reactions like the Doebner-Miller, Combes, and Friedländer syntheses. wikipedia.orgnih.gov The Doebner-Miller reaction, for instance, involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, which could be a potential route to 1-(2-Methylquinolin-4-yl)ethanone. synarchive.comslideshare.net However, these traditional methods often require harsh conditions and can lack efficiency. The future of research on this compound should pivot towards modern, sustainable, and efficient synthetic strategies that also facilitate the creation of diverse derivative libraries.

Recent advances in organic synthesis offer compelling alternatives. mdpi.comrsc.org Methodologies such as transition-metal-catalyzed C–H bond activation, multicomponent reactions (MCRs), and photo-induced cyclizations are at the forefront of heterocyclic chemistry. mdpi.comrsc.org These approaches offer higher atom economy, milder reaction conditions, and the ability to construct complex molecules in fewer steps. rsc.org

For this compound, future synthetic research could explore:

C–H Activation/Functionalization: Applying transition-metal catalysis (e.g., using rhodium, cobalt, or copper) to directly introduce new functional groups onto the benzene (B151609) portion of the quinoline ring. mdpi.com This would allow for the late-stage diversification of the core structure, creating analogues with modified properties without needing to rebuild the molecule from scratch.

Multicomponent Reactions (MCRs): Designing novel MCRs that assemble the this compound scaffold from simple, readily available starting materials in a single pot. rsc.org This strategy is highly efficient for generating chemical libraries for high-throughput screening.

Photocatalysis and Mechanochemistry: Employing light-mediated reactions or solvent-free mechanochemical methods for the synthesis. researchgate.netsciencedaily.com These "green chemistry" approaches reduce waste and energy consumption, aligning with modern standards for sustainable chemical research. researchgate.net A recently developed boron-based photocycloaddition strategy could unlock previously inaccessible structural analogues. sciencedaily.com

Synthetic Methodology Potential Advantage for this compound Research Reference
C-H Bond ActivationLate-stage diversification to rapidly create analogues with varied substituents. mdpi.com
Multicomponent Reactions (MCRs)High-efficiency, one-pot synthesis for building diverse chemical libraries. rsc.org
PhotocatalysisUse of light as a reagent for novel, sustainable transformations. sciencedaily.com
MechanochemistrySolvent-free, environmentally friendly synthesis. researchgate.net

Novel Biological Targets and Therapeutic Areas for In Vitro Exploration

Quinoline derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects. orientjchem.orgbiointerfaceresearch.comrsc.org However, the specific biological targets of this compound have not been thoroughly investigated. Future research should prioritize screening this compound against emerging and high-impact biological targets where the quinoline scaffold has shown promise.

Key therapeutic areas and potential targets for exploration include:

Oncology: The quinoline core is a "privileged scaffold" in cancer drug discovery. nih.gov Specific targets of high interest include:

Kinase Inhibition: Many FDA-approved kinase inhibitors contain a quinoline core. nih.gov The scaffold is adept at binding within the ATP-binding pocket of various kinases. Dual-targeting of EGFR and HER-2 is a validated approach for which new quinoline inhibitors have been designed. rsc.org Screening this compound against a panel of cancer-associated kinases is a logical first step.

Epigenetic Targets: Novel quinoline compounds have been developed as inhibitors and degraders of DNA methyltransferases (DNMTs), such as DNMT3A, which are crucial for epigenetic control in cancer cells. mdpi.com

Inflammatory Diseases:

NLRP3 Inflammasome: Targeting the NLRP3 inflammasome is a promising strategy for treating uncontrolled inflammation. Recently, novel quinoline analogues have been identified as potent inhibitors of the NLRP3/IL-1β pathway, suggesting a potential application in diseases like ulcerative colitis.

Metabolic Disorders:

α-Glucosidase Inhibition: This enzyme is a key target for managing type 2 diabetes. Novel quinoline-thioacetamide hybrids have shown potent α-glucosidase inhibitory activity, with IC50 values significantly better than the standard drug, acarbose. nih.gov

Other Novel Targets: A proteomics-based study identified human quinone reductase 2 (QR2) and aldehyde dehydrogenase 1 (ALDH1) as selective targets of quinoline drugs, opening a new avenue for understanding their mechanism of action and potential therapeutic applications. nih.gov

Potential Biological Target Class Specific Example(s) Rationale for Investigation Reference
Protein KinasesEGFR, HER-2The quinoline scaffold is a known kinase binder; potential anti-cancer activity. nih.govrsc.org
Epigenetic EnzymesDNA Methyltransferases (DNMTs)Novel quinolines show inhibitory and degradation activity against DNMTs. mdpi.com
Inflammasome ComponentsNLRP3Quinoline analogues have been identified as potent inhibitors of this key inflammatory pathway.
Metabolic Enzymesα-Glucosidase, ALDH1, QR2Quinoline derivatives have shown potent inhibition of enzymes involved in diabetes and other metabolic processes. nih.govnih.gov

Integration with Systems Biology and Network Pharmacology Approaches

Traditional drug discovery often follows a "one molecule, one target" paradigm. However, the effects of a compound within a biological system are rarely that simple. Systems biology and network pharmacology offer a holistic approach, aiming to understand the complex web of interactions between a drug, its multiple targets, and the associated biological pathways. researchgate.netazolifesciences.com This is a critical and unanswered area of research for this compound.

A future research workflow could involve:

Data Generation: Performing high-throughput screening (in vitro assays) and multi-omics analysis (genomics, proteomics, metabolomics) on cells treated with this compound to generate large-scale biological data.

Network Construction: Using computational tools to integrate this data and construct a drug-target-disease interaction network. This can help predict not only primary targets but also off-target effects that might contribute to efficacy or toxicity. researchgate.net

Pathway Analysis: Analyzing the network to identify which signaling or metabolic pathways are most significantly perturbed by the compound. This provides a deeper understanding of its mechanism of action beyond the inhibition of a single protein.

Predictive Modeling: Developing quantitative systems pharmacology (QSP) models to simulate the compound's effect on the entire biological system, helping to predict its therapeutic potential and identify potential biomarkers for patient response. numberanalytics.com

This integrated approach can transform the understanding of this compound from a simple chemical structure to a dynamic modulator of complex biological networks, accelerating its potential translation into a therapeutic candidate.

Challenges and Opportunities in the Academic Research of Quinoline-Based Compounds

While the quinoline scaffold is rich with potential, its academic development is not without hurdles. The future study of this compound presents a microcosm of the broader challenges and opportunities in this field.

Challenges:

Drug Resistance: For indications like cancer and infectious diseases, the emergence of drug resistance is a major obstacle. A key challenge is to understand if this compound or its derivatives can overcome existing resistance mechanisms or to design them in a way that minimizes the potential for future resistance. nih.gov

Selectivity and Off-Target Effects: As highlighted by network pharmacology, quinolines can interact with multiple targets. While this polypharmacology can be beneficial, a significant challenge is to achieve sufficient selectivity for the desired target over others to minimize side effects.

Physicochemical Properties: Issues like poor aqueous solubility can hamper the development of promising compounds. mdpi.com Research must often include optimizing the molecule's drug-like properties in parallel with its biological activity.

Opportunities:

Scaffold for Library Synthesis: The relatively simple structure of this compound makes it an ideal starting point for combinatorial chemistry and diversity-oriented synthesis, leveraging the emerging synthetic methods discussed previously.

Exploring Chemical Space: There is a vast, unexplored chemical space around the core structure. Derivatization of the acetyl group, for example, into Schiff bases, hydrazones, or other functional groups could lead to compounds with entirely new biological activities.

Platform for Methodological Innovation: The study of this compound can serve as a platform for applying and validating new technologies, from novel bio-assays and high-content imaging to advanced computational and systems biology models.

Q & A

Q. What are the common synthetic routes for 1-(2-Methylquinolin-4-yl)ethanone, and how is reaction progression monitored?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions using quinoline derivatives and acetylating agents. Reaction progression is monitored using thin-layer chromatography (TLC) to track intermediate formation and nuclear magnetic resonance (NMR) spectroscopy to confirm bond formation (e.g., carbonyl group at ~200 ppm in 13C^{13}\text{C} NMR). For example, refluxing 2-methylquinoline with acetyl chloride in dichloromethane under anhydrous conditions yields the target compound. Post-synthesis purification often involves column chromatography with silica gel .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Key techniques include:
  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Assigns proton environments (e.g., methyl groups at ~2.6 ppm) and carbon backbone.
  • Infrared (IR) Spectroscopy : Identifies carbonyl stretching vibrations (~1680 cm1^{-1}).
  • Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., [M+H]+^+ at m/z 199.1).
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures accuracy .

Q. What safety considerations are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation risks, as aromatic ketones can irritate respiratory systems. Personal protective equipment (PPE) such as nitrile gloves and lab coats is mandatory. In case of skin contact, wash immediately with soap and water. Ethanol or acetone is recommended for decontamination of surfaces .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states and electron density maps. For instance, Fukui indices identify nucleophilic/electrophilic sites, while molecular electrostatic potential (MEP) surfaces highlight regions prone to hydrogen bonding. These predictions guide experimental design for coupling reactions or catalyst selection .

Q. What challenges arise during crystallographic refinement of this compound, and how are they resolved?

  • Methodological Answer : Challenges include:
  • Twinning : Common in quinoline derivatives; resolved using SHELXL’s TWIN/BASF commands .
  • Disorder : Methyl/ketone groups may exhibit positional disorder. Partial occupancy refinement with restraints (e.g., SIMU/DELU in SHELXL) improves accuracy.
    High-resolution data (≤1.0 Å) and Hirshfeld surface analysis validate intermolecular interactions .

Q. How do substituent effects on the quinoline ring influence the compound’s bioactivity?

  • Methodological Answer : Methyl groups at position 2 enhance lipophilicity (LogP ~3.7), improving membrane permeability. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., halogen or methoxy substitutions) and testing antimicrobial activity via MIC assays against S. aureus or E. coli. Comparative NMR and X-ray data correlate electronic effects with bioactivity .

Contradictions and Resolutions

  • Synthetic Yield Variability : reports 65–70% yields for Friedel-Crafts routes, while cites 50–55% due to competing side reactions. Resolution involves optimizing catalyst load (e.g., AlCl3_3 vs. FeCl3_3) and reaction time .
  • Crystallographic Disorder : recommends SHELXL restraints, whereas advocates for PLATON/SQUEEZE to model solvent effects. Cross-validation with IR and Raman spectra resolves ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.